molecular formula C20H24N2O3S2 B2789772 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide CAS No. 1021073-96-0

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2789772
CAS No.: 1021073-96-0
M. Wt: 404.54
InChI Key: XQGYCHDFDRJPAK-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the formation of the acetamide moiety through acylation reactions, using reagents such as acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-[piperidin-2-yl]acetamide
  • N-(2-Methylsulfanylphenyl)-2-[piperidin-2-yl]acetamide
  • 2-[1-(Benzenesulfonyl)piperidin-2-yl]ethanamide

Uniqueness

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the benzenesulfonyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide , also known as a sulfonamide derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a methylsulfanyl phenyl group. Its molecular formula is C₁₅H₁₈N₂O₂S₂, with a molecular weight of approximately 342.44 g/mol. The structure can be represented as follows:

Structure C15H18N2O2S2\text{Structure }\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}_2

Antibacterial Activity

Research indicates that sulfonamide derivatives, including our compound of interest, exhibit significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound has shown promising results against Xanthomonas oryzae, Xanthomonas axonopodis, and Xanthomonas oryzae pv. oryzicola, with effective concentrations (EC50) reported in the range of 150-200 µM .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaEC50 (µM)Comparison
Compound AXoo156.7Better than bismerthiazol (230.5 µM)
Compound BXac179.2Superior to thiodiazole copper (545.2 µM)
Compound CXoc194.9Comparable to commercial bactericides

The antibacterial mechanism involves disruption of bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) studies have confirmed that treatment with the compound results in visible damage to the cell membrane structure of target bacteria, indicating a bactericidal effect .

Antifungal and Antiparasitic Activity

In addition to antibacterial properties, some sulfonamide derivatives have been evaluated for antifungal and antiparasitic activities. Preliminary studies suggest that derivatives similar to our compound may inhibit fungal growth and exhibit nematicidal effects against Meloidogyne incognita, with mortality rates reaching up to 100% at higher concentrations .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study evaluated the efficacy of several sulfonamide compounds against Xanthomonas species, highlighting that compounds with specific side chains exhibited enhanced activity compared to traditional antibiotics .
  • Nematicidal Activity Evaluation : Research conducted on nematicidal properties demonstrated that certain derivatives displayed significant mortality rates against nematodes at concentrations comparable to commercial nematicides like avermectin .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the side chains significantly influence biological activity, suggesting avenues for further optimization in drug design .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-26-19-13-6-5-12-18(19)21-20(23)15-16-9-7-8-14-22(16)27(24,25)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGYCHDFDRJPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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